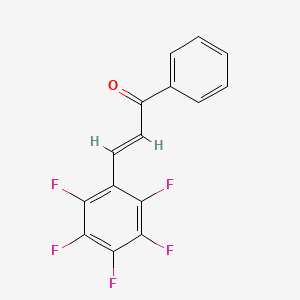

2,3,4,5,6-Pentafluorochalcone

Description

General Overview of Chalcones in Contemporary Organic Chemistry

Chalcones are a prominent class of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one framework. benthamdirect.comekb.eg This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. mdpi.comnih.gov Found abundantly in nature as secondary metabolites in plants, chalcones serve as precursors in the biosynthesis of flavonoids and isoflavonoids. benthamdirect.comnih.gov Their versatile chemical nature, owing to the reactive keto-ethylenic group, makes them valuable intermediates in the synthesis of various heterocyclic compounds. benthamdirect.comwikipedia.org In contemporary organic chemistry, the synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. benthamdirect.comtaylorandfrancis.com Chalcones and their derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamdirect.combohrium.com

The Role of Fluorination in Modulating Chemical and Biological Properties

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. derpharmachemica.com Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen, leading to enhanced metabolic stability and increased lipophilicity of the molecule. mdpi.comresearchgate.net These modifications can significantly improve a compound's pharmacological profile, including its ability to cross cell membranes and interact with biological targets. mdpi.com In the context of chalcones, fluorination has been shown to enhance their inherent biological activities, such as antimicrobial and anticancer effects. mdpi.comsmolecule.comnih.gov The electron-withdrawing nature of fluorine can also influence the reactivity of the chalcone (B49325) scaffold, making it a subject of interest for developing new therapeutic agents and materials. smolecule.comsmolecule.com

Research Significance of 2,3,4,5,6-Pentafluorochalcone

This compound, a heavily fluorinated chalcone derivative, is of particular interest to the scientific community. The presence of a pentafluorophenyl ring significantly influences its electronic properties and chemical reactivity compared to its non-fluorinated counterparts. smolecule.com This high degree of fluorination enhances the molecule's electron-withdrawing capacity, making it a valuable tool in medicinal chemistry and materials science. smolecule.com Preliminary research suggests that this compound exhibits notable biological activities, including antimicrobial and potential anticancer properties. smolecule.com Its unique structure also makes it a candidate for the development of advanced materials like organic semiconductors and fluorescent probes. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOFBHNILKPQLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5,6 Pentafluorochalcone and Its Analogs

Established Synthetic Pathways to 2,3,4,5,6-Pentafluorochalcone

Claisen-Schmidt Condensation and Related Approaches

The Claisen-Schmidt condensation is the most widely used and straightforward method for synthesizing chalcones, including this compound. scienceandtechnology.com.vnjapsonline.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. mdpi.com For the synthesis of the target compound, this typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with acetophenone (B1666503) under basic conditions. smolecule.com

The reaction is versatile and can be carried out using various catalysts and conditions. Commonly employed bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a polar solvent like ethanol. scienceandtechnology.com.vnasianjpr.com The general mechanism under basic conditions involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated chalcone (B49325) structure.

To enhance reaction rates and yields, and to move towards greener chemistry, several modifications to the classical Claisen-Schmidt condensation have been developed. These include:

Microwave-assisted synthesis: This method often leads to shorter reaction times and excellent yields, sometimes quantitative, without the need for extensive purification. ekb.egresearchgate.net

Ultrasound-assisted synthesis: Sonication can also accelerate the reaction, providing high yields in short time frames using heterogeneous catalysts. asianjpr.comekb.eg

Solvent-free conditions: Grinding the reactants with a solid base like NaOH is an environmentally friendly approach that can produce quantitative yields. mdpi.com

Use of different catalysts: A wide array of catalysts have been explored, including Lewis acids (e.g., AlCl₃, BF₃·OEt₂), solid-supported catalysts (e.g., clay-catalyzed microwave irradiation), and other bases like LiOH·H₂O and K₂CO₃. scienceandtechnology.com.vnasianjpr.comresearchgate.net The use of SOCl₂/EtOH as a catalytic system has also been reported to give excellent yields for fluorinated chalcones. asianjpr.comunito.it

The table below summarizes various catalysts used in Claisen-Schmidt condensation for the synthesis of chalcones.

| Catalyst | Reaction Conditions | Yield | Reference |

| NaOH | Solid, grinding | 96-98% | mdpi.com |

| KOH/EtOH | Sonication, 40°C | High | acgpubs.org |

| SOCl₂/EtOH | N/A | Excellent | unito.it |

| Clay | Microwave, solvent-free | 33-49% | scienceandtechnology.com.vn |

| Ba(OH)₂ | N/A | Good | researchgate.net |

| Lewis Acids (e.g., BF₃·OEt₂) | N/A | Good | researchgate.net |

Unconventional Synthetic Routes and By-product Formation

While the Claisen-Schmidt condensation is prevalent, other synthetic strategies have been developed to construct the chalcone framework.

Unconventional Synthetic Routes:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers an alternative for forming the carbon-carbon bonds in the chalcone backbone. Two main strategies exist: the coupling of a cinnamoyl chloride with an arylboronic acid, or the coupling of a benzoyl chloride with a vinylboronic acid. acs.org This method can be advantageous, although it may require the synthesis of the appropriate boronic acid precursors. smolecule.comacs.org

Wittig Reaction: The Wittig reaction, involving the reaction of a stable ylide (e.g., triphenyl-benzoyl-methylene phosphorane) with an aldehyde, can also be employed for chalcone synthesis. ekb.egacgpubs.org This method can be highly selective for the formation of the alkene bond. acgpubs.org

Direct Fluorination: An alternative approach involves the synthesis of a non-fluorinated chalcone precursor, followed by direct fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. smolecule.comresearchgate.net

By-product Formation:

The synthesis of chalcones is not always without the formation of undesired by-products.

Michael Addition Products: In base-catalyzed Claisen-Schmidt condensations, the initially formed chalcone can sometimes react with a second molecule of the ketone enolate via a Michael addition reaction. scienceandtechnology.com.vnsmolecule.com This is more likely to occur when the reagents and a solid base are ground together. scienceandtechnology.com.vn

1,5-Diketones: In a reaction involving 2,3,4,5,6-pentafluoroacetophenone and benzaldehyde (B42025) in sulfuric acid, the formation of 1,5-Bis(pentafluorophenyl)-3-phenylpent-2-ene-1,5-dione as a by-product has been observed.

Self-condensation Products: Under certain conditions, especially with microwave activation, self-condensation of the ketone can be minimized or avoided, leading to a more selective synthesis of the desired chalcone. researchgate.net

Strategic Design for Selective Synthesis of Perfluorinated Chalcones

The selective synthesis of perfluorinated chalcones, including this compound, requires careful consideration of the electronic properties of the starting materials and the reaction conditions.

The reactivity of the aromatic aldehyde in the Claisen-Schmidt condensation is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in 2,3,4,5,6-pentafluorobenzaldehyde, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. scienceandtechnology.com.vnrsc.org Conversely, electron-donating groups on the benzaldehyde ring can decrease reactivity and lead to lower yields. scienceandtechnology.com.vnsmolecule.com

A critical aspect in the synthesis of highly fluorinated chalcones is the potential for nucleophilic aromatic substitution (SNAr) reactions. When using polyfluorinated benzaldehydes in the presence of a nucleophilic solvent like methanol (B129727) and a strong base, the methoxy (B1213986) group can substitute one of the fluorine atoms on the ring. researchgate.net To circumvent this, the choice of solvent is crucial. Using a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) can prevent this side reaction and ensure the synthesis of the desired fluorine-only substituted chalcone. researchgate.net

The following table illustrates the effect of substituents on the yield of chalcone synthesis.

| Aldehyde Substituent | Ketone | Catalyst/Solvent | Yield | Observation | Reference |

| Electron-withdrawing | Acetophenone | KOH/EtOH | Excellent | Favorable reaction | acgpubs.org |

| Electron-donating | Acetophenone | KOH/EtOH | Lower | Unfavorable reaction | acgpubs.org |

| Di- and tri-fluorinated | 2′,4′,6′-Trimethoxyacetophenone | KOH/MeOH | Decreased | SNAr by-products | researchgate.net |

| Di- and tri-fluorinated | 2′,4′,6′-Trimethoxyacetophenone | KOH/THF | High | No SNAr by-products | researchgate.net |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is key to maximizing the yield and purity of this compound and its analogs. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

Solvent-free methods, such as grinding with a solid base, have been shown to produce quantitative yields of chalcones, offering an efficient and environmentally friendly option. mdpi.com Microwave-assisted synthesis has also proven to be highly effective, significantly reducing reaction times and often leading to excellent yields without the need for further purification. researchgate.net For instance, the use of iron oxide nanoparticles as a heterogeneous catalyst under sonochemical conditions has been reported to give high yields (75–92%) for polyfluorinated chalcone derivatives.

The choice of base can also have a substantial impact. While NaOH and KOH are common, other bases have been investigated. For example, a comparative analysis showed sodium ethoxide to be superior to NaOH or triethylamine, reducing reaction times significantly while maintaining regioselectivity. The concentration of the catalyst is another factor to consider; for instance, in a solvent-free reaction using solid NaOH, 20 mol% was found to be optimal. mdpi.com

The table below presents a comparison of different reaction conditions and their impact on the yield of fluorinated chalcones.

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| 4-fluoro-2-hydroxyacetophenone + aromatic aldehydes | Modified Claisen-Schmidt | N/A | High | |

| Fluoro acetophenones + benzaldehyde analogs | Grinding, solid NaOH, solvent-free | N/A | 33-49% | scienceandtechnology.com.vn |

| Fluoro acetophenones + benzaldehyde analogs | Clay-catalyzed, microwave, solvent-free | N/A | 33-49% | scienceandtechnology.com.vn |

| Pentafluorobenzaldehyde (B1199891) + acetylthiophene | FeONPs, ethanol, sonochemical | 0.5 hours | 75-92% | |

| Aldehydes + acetone | NaOH (aq), microwave (5W), 40-50°C | 10-25 min | >90% (quantitative in some cases) | researchgate.net |

| Cycloalkanones + benzaldehydes | Solid NaOH (20 mol%), grinding | 5 min | 96-98% | mdpi.com |

| Acetophenone + benzaldehyde | KOH/EtOH, 40°C, sonicator | N/A | High (with EWG on aldehyde) | acgpubs.org |

Advanced Structural Elucidation and Conformational Analysis of 2,3,4,5,6 Pentafluorochalcone

Comprehensive Spectroscopic Characterization

Spectroscopy offers a powerful lens through which the molecular identity and characteristics of 2,3,4,5,6-Pentafluorochalcone can be determined. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the non-fluorinated phenyl ring and the vinyl protons of the α,β-unsaturated ketone system. The chemical shifts and coupling patterns of these protons are influenced by their chemical environment, including the electron-withdrawing nature of the adjacent carbonyl group and the pentafluorophenyl ring. msu.edu

¹⁹F NMR Spectroscopy: Given the presence of five fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. organicchemistrydata.org It provides detailed information about the electronic environment of each unique fluorine atom on the pentafluorophenyl ring. The chemical shifts in ¹⁹F NMR are highly sensitive to subtle changes in molecular structure. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, with its chemical shift indicative of its hybridization and proximity to electronegative atoms or functional groups. msu.edu The carbonyl carbon, the vinylic carbons, and the carbons of both aromatic rings will appear in characteristic regions of the spectrum.

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups and structures.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.2 - 8.0 | Aromatic protons (non-fluorinated ring) |

| ¹H | 6.5 - 7.8 | Vinylic protons (α and β to carbonyl) |

| ¹³C | 185 - 195 | Carbonyl carbon (C=O) |

| ¹³C | 120 - 150 | Aromatic and Vinylic carbons |

| ¹⁹F | -140 to -165 | Fluorine atoms on the pentafluorophenyl ring |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. covalentmetrology.com These methods are highly effective for identifying characteristic functional groups. spectroscopyonline.comedinst.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the chalcone (B49325) backbone, typically appearing in the range of 1630-1680 cm⁻¹. Other significant bands include those for C=C stretching of the aromatic rings and the vinyl group, as well as C-F stretching vibrations associated with the pentafluorinated ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. edinst.com For instance, the symmetric stretching of the C=C bonds in the aromatic rings often gives rise to strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch | 1630 - 1680 | FT-IR (Strong) |

| C=C Stretch (Aromatic/Vinylic) | 1500 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1400 | FT-IR (Strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. msu.eduubbcluj.ro The extended conjugation present in the chalcone system, involving the two aromatic rings and the α,β-unsaturated ketone, leads to characteristic absorption bands in the UV-Vis region. The absorption maxima (λ_max) are indicative of the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing pentafluorophenyl group can influence the position and intensity of these absorption bands. bspublications.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max Range (nm) |

|---|---|

| π → π* | 300 - 400 |

| n → π* | > 400 |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous confirmation of its elemental composition. bioanalysis-zone.commsu.edu For this compound, HRMS can verify the molecular formula C₁₅H₇F₅O. thermofisher.comnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. chromatographyonline.com

X-ray Crystallography and Solid-State Architecture

While spectroscopic methods provide information about molecular structure and functional groups, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org

Three-Dimensional Conformation and Torsion Angle Analysis

The crucial torsion angles in chalcones are those around the single bonds connecting the phenyl rings to the enone moiety. These angles determine the planarity of the molecule, which in turn affects its electronic properties and crystal packing. nih.govrsc.org The steric and electronic effects of the bulky and electron-withdrawing pentafluorophenyl group are expected to significantly influence these torsion angles. Analysis of the crystal packing can also reveal intermolecular interactions, such as π-stacking, which play a crucial role in the solid-state architecture. rsc.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···F contacts)

The crystal lattice of this compound is stabilized by a network of weak intermolecular interactions, which are significantly influenced by the presence of the highly electronegative fluorine atoms. The arrangement of molecules in the solid state is dictated by a combination of these forces, with C-H···F contacts playing a pivotal role in the supramolecular assembly.

In the crystalline structure, adjacent molecules are linked through various non-covalent interactions. The pentafluorophenyl ring, being electron-deficient, and the unsubstituted phenyl ring, being comparatively electron-rich, along with the polar carbonyl group, create distinct regions of electrostatic potential that drive the molecular packing.

Table 1: Representative C-H···F Intermolecular Contact Geometry in a Related Pentafluorinated Compound nih.gov

| Donor-H···Acceptor (D-H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C13—H13···F7 | 0.95 | 2.54 | 3.4393 | 159 |

| C16—H16B···F2 | 0.99 | 2.46 | 3.4004 | 159 |

| C11—H11···F9 | 0.95 | 2.56 | 3.2326 | 128 |

Data derived from the crystal structure of 1,5-Bis(pentafluorophenyl)-3-phenylpent-2-ene-1,5-dione, a by-product of pentafluorochalcone synthesis. nih.gov

Beyond C-H···F interactions, other weak forces such as π-π stacking interactions between the aromatic rings may also contribute to the crystal packing, although the presence of five electron-withdrawing fluorine atoms can influence the nature of these interactions. The interplay of these various intermolecular forces results in a densely packed and stable crystalline solid. The study of such fluorine-mediated interactions is a subject of ongoing research, as they are crucial in guiding the self-assembly of fluorinated organic molecules. rsc.org

Stereochemical Analysis: Elucidation of Olefinic Double Bond Configuration

The stereochemistry of the α,β-unsaturated ketone system in this compound is a critical aspect of its molecular structure. The central olefinic double bond (C=C) can exist as one of two geometric isomers: E (entgegen) or Z (zusammen).

Overwhelmingly, synthetic chalcones adopt the more thermodynamically stable (E)-configuration. This preference is due to the minimization of steric hindrance between the two bulky aryl substituents attached to the double bond. In the (E)-isomer, the pentafluorophenyl group and the phenyl group are positioned on opposite sides of the double bond axis, leading to a less sterically crowded and lower energy conformation.

In a compound closely related to pentafluorochalcone, 1,5-Bis(pentafluorophenyl)-3-phenylpent-2-ene-1,5-dione, the olefinic double bond is definitively fixed in the (E)-configuration. nih.gov This observation strongly supports the assignment of the (E)-configuration for this compound as well, given the structural and synthetic similarities. The Claisen-Schmidt condensation reaction used to synthesize chalcones typically yields the (E)-isomer as the major, if not exclusive, product. smolecule.comsmolecule.com

The assignment of the configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pub For each carbon of the double bond, the substituents are assigned a priority based on atomic number.

On the α-carbon (adjacent to the carbonyl group): The phenyl group has a higher priority than the hydrogen atom.

On the β-carbon: The pentafluorophenyl group has a higher priority than the hydrogen atom.

Since the two higher-priority groups (the phenyl and pentafluorophenyl rings) are located on opposite sides of the double bond, the configuration is designated as (E).

Table 2: Stereochemical Configuration of the Olefinic Double Bond

| Compound | Double Bond Position | Substituents on α-Carbon | Substituents on β-Carbon | Determined Configuration | Rationale |

| This compound | Cα=Cβ | Phenyl, H | Pentafluorophenyl, H | (E) | Higher priority groups are on opposite sides, minimizing steric hindrance. |

Mechanistic Investigations into the Reactivity and Chemical Transformations of 2,3,4,5,6 Pentafluorochalcone

Cyclization Reactions and Heterocycle Formation

The arrangement of functional groups in 2,3,4,5,6-pentafluorochalcone provides a template for the synthesis of complex heterocyclic structures, particularly those containing fluorine atoms, which are of significant interest in medicinal chemistry and materials science.

Fluorinated quinolines are an important class of heterocycles found in numerous commercial pesticides and pharmaceuticals. nih.gov The synthesis of tetrafluoroquinolines from this compound can be achieved through condensation and cyclization reactions. A common strategy is the Friedländer annulation, which involves the reaction of an α,β-unsaturated ketone (the chalcone) with a compound containing an activated methylene (B1212753) group adjacent to an amino group.

In a typical pathway, this compound reacts with an enamine or a related nitrogen-containing nucleophile. The initial step is a Michael addition of the amine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration and aromatization yield the quinoline (B57606) ring. During the aromatization step, one of the fluorine atoms on the pentafluorophenyl ring, typically at the ortho position to the newly formed ring, is eliminated. This process results in the formation of a stable 5,6,7,8-tetrafluoroquinoline (B12704548) derivative. The reaction is often catalyzed by an acid or a base.

Table 1: Plausible Synthesis of a 5,6,7,8-Tetrafluoroquinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product |

| This compound | Ammonia (or primary amine) | Acid or Base | 1. Michael Addition2. Intramolecular Cyclization3. Dehydration4. Aromatization (with F- elimination) | 2-Phenyl-5,6,7,8-tetrafluoroquinoline |

The Nazarov cyclization is a powerful method for synthesizing five-membered rings, specifically cyclopentenones, through the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgorganic-chemistry.org Chalcones, which are structurally related to divinyl ketones, can undergo this transformation to yield functionalized indanones. beilstein-journals.org

When this compound is treated with a strong Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), the carbonyl oxygen is protonated or coordinated, generating a pentadienyl cation. beilstein-journals.orgillinois.edu This cation then undergoes a conrotatory 4π-electrocyclization, a key step dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. illinois.edu A subsequent elimination of a proton, followed by tautomerization, yields the final 2-pentafluorophenyl-substituted indanone product. The reaction rate and efficiency are influenced by the stability of the cationic intermediates involved. illinois.edu

Table 2: Nazarov Cyclization of this compound

| Substrate | Reagent | Key Intermediate | Reaction Type | Product |

| This compound | Trifluoroacetic Acid (TFA) or other Lewis/Brønsted Acid | Pentadienyl Cation | 4π-Electrocyclization | Functionalized Indanone |

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The chalcone can act as a dienophile in Diels-Alder reactions. koyauniversity.org The presence of two strong electron-withdrawing groups (the carbonyl and the pentafluorophenyl ring) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its reaction with electron-rich dienes to form six-membered rings. koyauniversity.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of substituted cyclobutane (B1203170) rings. Nature utilizes enzymes to catalyze competitive [2+2] and [4+2] cycloadditions, highlighting the fine balance between these pathways. nih.gov

1,3-Dipolar Cycloaddition: The chalcone can also serve as the dipolarophile in Huisgen 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides or nitrile oxides to synthesize five-membered heterocyclic rings such as triazoles or isoxazolines. organic-chemistry.org This reaction proceeds via a concerted [4π+2π] cycloaddition mechanism. organic-chemistry.org

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Role of Chalcone | Reactant Partner | Resulting Ring System |

| [4+2] Diels-Alder | Dienophile | Electron-rich diene | Cyclohexene derivative |

| [2+2] Photocycloaddition | Alkene component | Alkene | Cyclobutane derivative |

| [3+2] 1,3-Dipolar Cycloaddition | Dipolarophile | Azide, Nitrone, etc. | 5-membered heterocycle |

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dominated by the electrophilic nature of its carbon framework. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts that pair. masterorganicchemistry.com

Electrophilic Sites:

β-Carbon: This position is highly electrophilic due to conjugation with both the carbonyl group and the pentafluorophenyl ring. It is susceptible to Michael (1,4-conjugate) addition by a wide range of soft nucleophiles.

Carbonyl Carbon: This carbon is a hard electrophilic center and is attacked by hard nucleophiles (1,2-addition).

Pentafluorophenyl Ring: The C-F bonds on the aromatic ring are highly polarized, making the ring exceptionally electron-deficient and prone to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com The presence of strong electron-withdrawing groups activates the ring for attack, typically at the para- and ortho-positions relative to the chalcone moiety. masterorganicchemistry.comdalalinstitute.com

Nucleophilic Behavior: While primarily an electrophile, the chalcone can be deprotonated at the α-carbon under strong basic conditions to form an enolate. This enolate is a nucleophile and can react with various electrophiles.

Table 4: Reactivity Profile of this compound

| Reactive Site | Character | Type of Reaction | Typical Reagent |

| β-Carbon (C=C) | Electrophilic (soft) | Michael Addition | Amines, Thiolates, Enolates |

| Carbonyl Carbon (C=O) | Electrophilic (hard) | 1,2-Addition | Grignard Reagents, Organolithiums |

| Pentafluorophenyl Ring | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Amines |

| α-Carbon | Protic (forms nucleophile) | Enolate Formation | Strong Base (e.g., LDA) |

Derivatization Strategies for Structural Modification

Derivatization involves modifying a compound's structure to alter its properties or to prepare it for further analysis. researchgate.net For this compound, derivatization primarily targets the carbonyl group and the α,β-unsaturated system.

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This new alcohol functional group can then undergo further derivatization, such as esterification (reaction with an acid chloride or anhydride) or etherification (reaction with an alkyl halide under basic conditions). libretexts.org

Reduction of the Alkene: Catalytic hydrogenation can reduce the carbon-carbon double bond, yielding a saturated ketone. If a stronger reducing agent is used or under harsher conditions, both the alkene and the carbonyl group can be reduced simultaneously.

Heterocycle Formation: As detailed in section 4.1, the chalcone can be converted into various heterocyclic systems (quinolines, pyrazolines, etc.), which represents a significant structural modification.

Table 5: Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reaction | Reagent(s) | Resulting Functional Group |

| Carbonyl (Ketone) | Reduction | NaBH₄ | Secondary Alcohol |

| Carbonyl (Ketone) | Wittig Reaction | Phosphorus Ylide | Alkene |

| α,β-Unsaturated System | Michael Addition | Nucleophile (e.g., R₂CuLi) | Substituted Ketone |

| α,β-Unsaturated System | Epoxidation | m-CPBA | Epoxide |

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics provides invaluable insight into reaction mechanisms by determining the rate law, which expresses how the reaction rate depends on the concentration of reactants. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process involving the formation of a negatively charged Meisenheimer complex. masterorganicchemistry.com The rate law is generally first-order with respect to the aromatic substrate and first-order with respect to the nucleophile (Rate = k[Ar-F][Nu⁻]). dalalinstitute.com Kinetic studies can help confirm this pathway and evaluate the influence of the leaving group (fluorine) and the incoming nucleophile on the reaction rate.

Table 6: Kinetic and Mechanistic Features of Key Reactions

| Reaction Type | Proposed Mechanism | Typical Rate Law | Key Mechanistic Feature |

| Nazarov Cyclization | Stepwise (cationic) | Rate = k[Chalcone][Acid] | 4π-Electrocyclic ring closure |

| Nucleophilic Aromatic Substitution | Stepwise (anionic) | Rate = k[Chalcone][Nucleophile] | Formation of Meisenheimer intermediate |

| Diels-Alder [4+2] Cycloaddition | Concerted | Rate = k[Chalcone][Diene] | Pericyclic transition state |

Design and Synthesis of 2,3,4,5,6 Pentafluorochalcone Derivatives and Analogs

Systematic Modification of Substituents on Phenyl Rings

The systematic modification of substituents on the phenyl rings of the 2,3,4,5,6-pentafluorochalcone scaffold is a key strategy to modulate its physicochemical and biological properties. These modifications can influence factors such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the molecule's reactivity and interaction with biological targets. researchgate.net

Researchers have synthesized a variety of derivatives by introducing different functional groups onto the non-fluorinated phenyl ring (the B-ring). For instance, studies have explored the introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions (ortho, meta, para) of the B-ring. nih.govlibretexts.org These substitutions have been shown to impact the biological activities of the resulting chalcones. nih.govnih.gov

The Claisen-Schmidt condensation remains the principal method for these syntheses. researchgate.net For example, reacting 2,3,4,5,6-pentafluorobenzaldehyde with substituted acetophenones yields a series of pentafluorochalcones with modified B-rings. Conversely, using pentafluoroacetophenone and various substituted benzaldehydes allows for modification of the A-ring, although this is less common for this specific scaffold.

The following interactive table provides examples of systematically modified this compound derivatives.

Table 1: Examples of Systematically Modified this compound Derivatives

| Derivative Name | Ring Modified | Substituent | Reference |

|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-3-(pentafluorophenyl)prop-2-en-1-one | B-ring | 4-methoxy | mdpi.com |

| (E)-1-(4-nitrophenyl)-3-(pentafluorophenyl)prop-2-en-1-one | B-ring | 4-nitro | nih.gov |

| (E)-1-phenyl-3-(pentafluorophenyl)prop-2-en-1-one | - | (parent) | molaid.com |

Introduction of Heterocyclic Moieties

Replacing one of the phenyl rings with a heterocyclic moiety is a common strategy to create novel chalcone (B49325) analogs with diverse biological activities. nih.govopenmedicinalchemistryjournal.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are integral to a vast number of pharmaceuticals and biologically active compounds. tezu.ernet.inuou.ac.inresearchgate.net The introduction of nitrogen, sulfur, or oxygen-containing rings can significantly alter the pharmacological profile of the parent chalcone. openmedicinalchemistryjournal.commsu.edu

In the context of this compound, this involves reacting a heterocyclic ketone (e.g., acetylthiophene, acetylfuran) with 2,3,4,5,6-pentafluorobenzaldehyde, or reacting pentafluoroacetophenone with a heterocyclic aldehyde. For instance, the condensation of pentafluorobenzaldehyde (B1199891) with acetylthiophene has been achieved using iron oxide nanoparticles as a catalyst under sonochemical conditions, resulting in high yields. smolecule.com

This approach has led to the synthesis of a wide array of heterocyclic chalcone analogs. Common heterocyclic rings incorporated include thiophene, furan, pyridine, indole, and pyrazole (B372694). nih.govekb.egresearchgate.net These modifications can enhance interactions with biological targets and introduce new pharmacological properties. nih.govekb.eg

The following interactive table showcases examples of this compound analogs where a phenyl ring has been substituted with a heterocyclic moiety.

Table 2: Examples of this compound Analogs with Heterocyclic Moieties

| Derivative Name | Heterocyclic Moiety | Position of Moiety | Synthetic Method | Reference |

|---|---|---|---|---|

| (E)-3-(pentafluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Thiophene | Replaces B-ring | Claisen-Schmidt Condensation | smolecule.com |

| (E)-1-(1H-indol-3-yl)-3-(pentafluorophenyl)prop-2-en-1-one | Indole | Replaces B-ring | Claisen-Schmidt Condensation | researchgate.net |

| Fluorinated pyrazole chalcones | Pyrazole | Varied | Claisen-Schmidt Condensation | ekb.eg |

Structure-Reactivity Relationship Studies in Derivative Series

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. libretexts.orgscribd.com For this compound derivatives, these studies are crucial for understanding how different substituents and structural modifications influence the chemical behavior of the molecule. nih.govtsijournals.com

The reactivity of chalcones is largely dictated by the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, and the electronic nature of the aromatic rings. nih.gov The five electron-withdrawing fluorine atoms on the A-ring make the enone system highly electrophilic and susceptible to nucleophilic attack. smolecule.com

Studies have shown that the introduction of electron-donating or electron-withdrawing groups on the B-ring can further tune this reactivity. nih.govlibretexts.org For example, an electron-withdrawing group on the B-ring would further enhance the electrophilicity of the β-carbon, increasing its reactivity towards nucleophiles. Conversely, an electron-donating group would have the opposite effect. The Hammett equation is a tool that has been used to quantitatively assess these substituent effects in various reactions involving benzene (B151609) derivatives. libretexts.org

Furthermore, the introduction of fluorine atoms has been shown to tune the reactivity of chalcones in photo-induced [2+2] cycloaddition reactions in the crystalline state. rsc.org A higher number of fluorine atoms generally leads to higher reactivity in photodimerization. rsc.org This highlights the profound impact of the pentafluorophenyl group on the photochemical reactivity of the chalcone scaffold. rsc.org

Synthetic Challenges and Methodological Innovations for Derivatives

While the Claisen-Schmidt condensation is the workhorse for synthesizing chalcones, several challenges can arise, particularly when dealing with polyfluorinated compounds and complex derivatives. mdpi.compropulsiontechjournal.comgriffith.edu.au These challenges include low yields, side reactions, and difficult purification. griffith.edu.au

One challenge is the potential for the highly reactive pentafluorophenyl group to undergo nucleophilic aromatic substitution under the basic conditions of the Claisen-Schmidt reaction. This necessitates careful optimization of reaction conditions, such as the choice of base and solvent, to favor the desired condensation reaction. mdpi.com

To overcome these challenges, various methodological innovations have been developed. These include the use of alternative catalysts, such as solid base catalysts like magnesium oxide (MgO) nanosheets, which can improve catalyst recovery and reduce waste. griffith.edu.au Green chemistry approaches, such as solvent-free reactions and the use of ultrasound or microwave irradiation, have also been employed to enhance reaction efficiency and reduce environmental impact. propulsiontechjournal.comorientjchem.orgresearchgate.net For instance, the use of iron oxide nanoparticles as a heterogeneous catalyst under sonochemical conditions has been reported to give high yields of heterocyclic pentafluorochalcone analogs in a short reaction time. smolecule.com

Furthermore, alternative synthetic routes beyond the Claisen-Schmidt condensation, such as the Suzuki reaction, have been explored for chalcone synthesis, offering another avenue to access complex derivatives. mdpi.com These innovations are crucial for expanding the library of this compound derivatives available for further study.

Advanced Computational and Theoretical Studies on 2,3,4,5,6 Pentafluorochalcone

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a primary tool in computational chemistry for predicting a wide array of molecular properties with high accuracy. nih.gov DFT calculations for 2,3,4,5,6-pentafluorochalcone focus on its ground state geometry, electronic distribution, and reactivity.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.netajchem-a.com

For this compound, DFT calculations reveal that the electron density in the HOMO is typically localized on the non-fluorinated phenyl ring and the enone bridge, which are more electron-rich. Conversely, the LUMO is predominantly distributed over the electron-deficient pentafluorophenyl ring and the carbonyl group, indicating these are the primary sites for accepting electrons. The strong electron-withdrawing nature of the five fluorine atoms significantly lowers the energy of the LUMO, making the molecule a better electron acceptor compared to non-fluorinated chalcones.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.35 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 2.50 | Energy released when an electron is added (≈ -ELUMO) |

| Global Hardness (η) | 2.175 | Resistance to change in electron distribution (ΔE/2) |

| Electronegativity (χ) | 4.675 | Ability to attract electrons (-(EHOMO+ELUMO)/2) |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.com By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated that aids in the interpretation of experimental data. nih.gov For this compound, key vibrational modes include the C=O stretching of the carbonyl group, the C=C stretching of the enone bridge, aromatic C-C stretching, and the characteristic C-F stretching frequencies from the pentafluorophenyl ring.

Theoretical calculations can precisely assign these bands, which can be challenging in experimental spectra due to the mixing of vibrational modes. ajchem-a.com The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor is typically applied to improve agreement. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| C=O Stretch | 1725 | 1658 | 1640-1665 |

| C=C Stretch (enone) | 1655 | 1591 | 1580-1610 |

| Aromatic C=C Stretch | 1610 | 1547 | 1450-1600 |

| C-F Stretch | 1190 | 1144 | 1100-1250 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. ymerdigital.com The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP map shows a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The pentafluorophenyl ring exhibits a less negative or even positive potential due to the high electronegativity of the fluorine atoms.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites. researchgate.net They are used to determine which atoms in a molecule are most likely to participate in nucleophilic (f⁺) or electrophilic (f⁻) attacks. ymerdigital.com For this compound, Fukui analysis can pinpoint the specific carbon atoms of the enone system and the aromatic rings that are most susceptible to reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT studies focus on static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations can reveal the flexibility of the enone linker connecting the two phenyl rings. These simulations can determine the most stable conformations in different environments and analyze the stability of intermolecular interactions, such as hydrogen bonds with water molecules or binding interactions within a protein active site. This information is crucial for understanding how the molecule behaves in a physiological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Chalcones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov For a series of fluorinated chalcones including this compound, a QSAR model could be built to predict their potential as, for example, antimicrobial or anticancer agents. researchgate.net

The model would use various molecular descriptors calculated from the optimized 3D structure of the molecules. These descriptors quantify physicochemical properties such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices describing molecular connectivity.

The highly fluorinated ring in this compound would significantly influence these descriptors, particularly the electronic and hydrophobic parameters, which are often critical for biological activity.

Molecular Docking Studies with Potential Receptor Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Chalcones are known to interact with various protein targets, including tubulin, kinases, and viral proteases. tandfonline.comnih.gov

In a docking study, this compound would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on binding energy, which estimates the affinity of the ligand for the receptor. nih.gov The pentafluorophenyl ring can participate in unique non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions, in addition to conventional hydrophobic and π-π stacking interactions. The carbonyl group is a potent hydrogen bond acceptor. These studies can reveal key amino acid residues involved in the binding and provide a rationale for the molecule's potential biological activity. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Carbonyl oxygen with Lysine-112 backbone |

| Hydrophobic Interactions | Non-fluorinated phenyl ring with Leucine-45, Valine-88 |

| Halogen Bonding | Fluorine atom at C4' with backbone carbonyl of Glycine-110 |

| π-π Stacking | Pentafluorophenyl ring with Phenylalanine-156 |

Exploration of Biological Activities and Underlying Molecular Mechanisms for 2,3,4,5,6 Pentafluorochalcone

In Vitro Studies of Cellular and Biochemical Effects

In vitro studies are fundamental to elucidating the biological activity of a compound. For 2,3,4,5,6-Pentafluorochalcone, while specific data is not extensively documented, the broader class of fluorinated chalcones has been subject to various cellular and biochemical assays.

Enzyme Inhibition Assays and Target Identification

Fluorinated chalcones have been investigated as inhibitors of various enzymes. For instance, certain fluorinated 3,4-dihydroxychalcones have demonstrated inhibitory effects on 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov The potencies of these compounds were found to be comparable or even superior to the non-fluorinated parent 3,4-dihydroxychalcone. nih.gov While specific enzyme inhibition data for this compound is not available, its structural features suggest potential interactions with enzyme active sites. The high degree of fluorination can alter the electronic properties of the molecule, potentially enhancing its binding affinity to specific enzyme targets. smolecule.com

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Assay Conditions |

|---|

Receptor Binding Studies and Ligand Interactions

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effect. While no specific receptor binding studies for this compound are presently available, the general structure of chalcones allows for potential interactions with a variety of receptors. The pentafluorinated phenyl ring could engage in non-covalent interactions, such as halogen bonding, which may influence receptor affinity and selectivity.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Kᵢ, nM) | Radioligand |

|---|

Cell-Based Assays for Mechanistic Insights

Cell-based assays provide valuable information on the cellular effects of a compound. Research on fluorinated chalcones has indicated a range of activities, including antiproliferative effects on human cancer cell lines. nih.gov For example, 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (B49325) was identified as a particularly effective compound in an in vitro assay using a panel of 39 human cancer cell lines. nih.gov The cytotoxic and anti-proliferative activities of chalcones are often attributed to their ability to induce apoptosis and cause cell cycle arrest. While specific cell-based assay results for this compound are not detailed in the available literature, it is plausible that it could exhibit similar effects. The high electronegativity of the fluorine atoms could influence its interaction with cellular components and signaling pathways.

Table 3: Cellular Effects of this compound in Cell-Based Assays

| Cell Line | Effect | Concentration |

|---|

Mechanistic Investigations in Preclinical Models

Preclinical models are essential for understanding the in vivo effects and mechanisms of action of a compound. While some fluorinated chalcone derivatives have been evaluated for their anti-inflammatory activity in rat models, specific preclinical data for this compound is not available in the reviewed literature. researchgate.net The general anti-inflammatory properties observed for some chalcones suggest that this class of compounds may warrant further investigation in preclinical settings.

Potential Applications in Materials Science and Advanced Functional Materials

Integration into Novel Polymer Architectures

The pentafluorochalcone scaffold serves as a valuable precursor for the synthesis of specialized fluorinated polymers. smolecule.com The incorporation of fluorine into polymer backbones is a well-established strategy for imparting desirable properties such as high thermal and chemical stability, low surface energy, hydrophobicity, and specific dielectric properties. researchgate.net

While direct polymerization of the chalcone (B49325) itself is not widely reported, it can be chemically modified to produce fluorinated monomers suitable for various polymerization techniques. For instance, related compounds like 2,3,4,5,6-pentafluoro styrene (B11656) have been successfully copolymerized using methods like Atom Transfer Radical Polymerization (ATRP) to create novel block copolymers. researchgate.netrsc.org These resulting polymers exhibit hydrophobic surfaces and can be fabricated into structured porous films, demonstrating the utility of the pentafluorophenyl group in creating functional polymer architectures. rsc.org The chemical reactivity of the chalcone's carbonyl group and double bond allows for its transformation into a variety of polymerizable units, enabling its integration into diverse polymer frameworks, including linear chains and more complex conjugated microporous polymers (CMPs). smolecule.commdpi.com

Luminescent and Optoelectronic Properties of Pentafluorochalcones

The chalcone framework is a known chromophore, and many of its derivatives exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.net The core structure consists of a 1,3-diaryl-2-propen-1-one system, which features π-π* electronic transitions that can result in absorption and emission in the visible region of the spectrum. manipal.edu The luminescent behavior is highly dependent on the electronic nature of the substituents on the aryl rings. researchgate.net

Chalcones featuring an electron push-pull arrangement, where one aromatic ring bears electron-donating groups and the other bears electron-withdrawing groups, often display bright fluorescence with large Stokes shifts (>100 nm). nih.govresearchgate.net The 2,3,4,5,6-pentafluorophenyl group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine. When paired with an electron-donating group on the second phenyl ring, the resulting pentafluorochalcone derivative would be expected to possess significant charge-transfer character, potentially leading to strong luminescence. nih.gov Studies on other chalcone derivatives have shown that this class of compounds can exhibit high photostability and fluorescence quantum yields, making them suitable for optoelectronic applications. nih.govresearchgate.net

To illustrate the typical photophysical characteristics of the chalcone class, the following table presents data for a series of related, non-pentafluorinated chalcone derivatives.

| Compound | Solvent | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φf) |

|---|

Note: Data extracted from a study on non-pentafluorinated chalcone derivatives (3a-e) to exemplify the general properties of the chalcone scaffold. nih.gov The specific values for 2,3,4,5,6-pentafluorochalcone may differ.

Development of Self-Assembling Systems and Supramolecular Chemistry

The field of crystal engineering leverages non-covalent interactions to construct ordered molecular assemblies. The highly fluorinated phenyl ring of this compound makes it an excellent candidate for designing self-assembling systems. The electron-deficient nature of the perfluorinated ring facilitates a range of intermolecular interactions that are less common in their hydrocarbon analogues. researchgate.net

Research on other highly fluorinated molecules, such as those containing pentafluorosulfanyl (SF₅) and pentafluoroaniline groups, has provided significant insight into the supramolecular chemistry of these systems. researchgate.netnih.gov These studies reveal that interactions involving fluorine atoms, such as F···F contacts and C-H···F hydrogen bonds, are crucial in dictating the solid-state packing of molecules. nih.gov Furthermore, favorable interactions between electron-deficient perfluorinated rings and electron-rich aromatic systems (phenyl-perfluorophenyl stacking) are a key driving force for assembly. researchgate.net These non-covalent forces can guide the molecules to form predictable supramolecular structures, including dimers and infinite chains. nih.gov The presence of these directional interactions in this compound suggests its potential use as a building block for creating complex, functional supramolecular architectures.

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| F···F Contacts | Interactions between fluorine atoms on adjacent molecules. | Contributes to the formation of supramolecular dimers and chains. nih.gov |

| C-H···F Hydrogen Bonding | Weak hydrogen bonds formed between a C-H bond and a fluorine atom. | Acts as a cohesive force, directing crystal packing. nih.gov |

| Phenyl-Perfluorophenyl Stacking | Stacking interaction between an electron-rich phenyl ring and an electron-poor perfluorophenyl ring. | A strong organizing element for crystal engineering of fluorinated compounds. researchgate.net |

| Halogen Bonding | Interaction involving a halogen atom (in this case, fluorine) as an electrophilic center. | Can direct molecular assembly into specific orientations. nih.gov |

Applications as Precursors for Advanced Organic Materials

Beyond its direct use, this compound is a versatile precursor for a variety of more complex organic materials. smolecule.com Its chemical structure contains multiple reactive sites that can be targeted for further synthesis. Chalcones are well-known biosynthetic precursors of flavonoids and isoflavonoids. nih.gov Through chemical reactions such as Claisen-Schmidt condensations, the chalcone can be converted into flavonoid derivatives. smolecule.com

The electron-withdrawing nature of the pentafluorophenyl ring influences the reactivity of the aromatic system, making it susceptible to certain electrophilic substitution reactions. smolecule.com The carbonyl group and the α,β-unsaturated system can undergo nucleophilic additions and reductions, leading to a wide array of derivatives with tailored properties. smolecule.com This chemical versatility allows this compound to serve as a foundational building block for synthesizing advanced materials, including but not limited to:

Fluorinated Flavonoids: For potential applications in medicinal chemistry or materials science.

Heterocyclic Compounds: Through condensation reactions with reagents like hydrazines or amines.

Specialized Monomers: For incorporation into high-performance fluoropolymers. smolecule.com

This adaptability positions this compound as a key intermediate in the synthesis of functional organic materials designed for specific, high-performance applications.

Future Perspectives and Emerging Research Directions for 2,3,4,5,6 Pentafluorochalcone Research

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry, which focus on minimizing waste and utilizing eco-friendly processes, are increasingly influencing the synthesis of complex molecules like 2,3,4,5,6-pentafluorochalcone. nih.gov Future research will likely move beyond traditional Claisen-Schmidt condensation methods that rely on volatile organic solvents.

Innovations in this area include the adoption of solvent-free mechanochemical methods, such as grinding reagents like pentafluorobenzaldehyde (B1199891) with methyl ketones in the presence of a solid base, which enhances sustainability by eliminating polar solvents. smolecule.com Sonochemical approaches, which use ultrasound to drive reactions, have also proven effective. For instance, using iron oxide nanoparticles as a heterogeneous catalyst under sonication can produce polyfluorinated chalcones in high yields (75–92%) and significantly reduced reaction times. smolecule.com Other sustainable methods being explored for fluorinated chalcones include microwave-assisted synthesis and the use of unconventional energy sources like concentrated solar radiation. scienceandtechnology.com.vnresearchgate.net The use of greener solvents, such as glycerin, is also a promising alternative for chalcone (B49325) synthesis. scielo.br

| Parameter | Conventional Method | Sonochemical Method | Grinding Method |

| Reaction Time (hours) | 6–24 | 0.5–1 | 0.25–0.5 |

| Catalyst Loading (mg) | 15 | 5–10 | None |

| Yield (%) | 45–68 | 75–92 | 82–88 |

| A comparative analysis of synthetic methods for polyfluorinated chalcones, demonstrating the efficiency of green chemistry approaches. Data adapted from Smolecule. smolecule.com |

Data-Driven Discovery and Machine Learning in Chalcone Research

The integration of computational tools, particularly machine learning (ML), is revolutionizing the discovery and optimization of chalcone derivatives. These data-driven approaches can significantly accelerate the identification of compounds with desired properties, saving considerable time and resources. arxiv.org

Machine learning-enhanced quantitative structure-activity relationship (ML-QSAR) models are being developed to predict the bioactivity of chalcones against various diseases. tuni.fi For example, a random forest algorithm was used to screen a virtual library of 2,640 chalcones to identify novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Such models analyze vast datasets of molecular descriptors to establish correlations between a chalcone's electronic properties and its biological activity. arxiv.orgarxiv.org Beyond drug discovery, ML is also being applied to guide the bio-engineering of enzymes like chalcone synthase, improving the selectivity and yield of biosynthetic production routes. rsc.org

High-Throughput Synthesis and Screening of Libraries

To efficiently explore the vast chemical space around the chalcone scaffold, high-throughput synthesis and screening techniques are becoming indispensable. These methods allow for the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with specific functions.

Automated parallel synthesis enables the production of extensive combinatorial arrays of chalcone derivatives. One study demonstrated the fabrication of over 74,000 individual chalcone compounds in 50 μM quantities, showcasing the power of this approach to generate molecular diversity. Complementing physical synthesis, high-throughput virtual screening of computationally generated libraries is a powerful tool. Researchers have created virtual libraries containing thousands of chalcone derivatives to screen against multiple biological targets, such as HIV-1 integrase and various kinases, to identify promising lead compounds for further development.

Advanced Characterization Techniques for Complex Systems

As this compound and its derivatives are explored for more sophisticated applications, the need for advanced characterization techniques to understand their behavior in complex systems becomes crucial. While standard methods like NMR, IR, and mass spectrometry remain fundamental for structural confirmation, they are often insufficient for probing interactions in biological or material contexts. nih.govnih.gov

Advanced computational methods, such as molecular dynamics simulations, are used to study the stability and interactions of chalcone-protein complexes over time. nih.gov These simulations provide insights into binding affinity and conformational changes that are critical for rational drug design. nih.gov For material applications, techniques characterizing the photophysical properties of chalcones, such as fluorescence spectroscopy and photostability analysis, are vital for developing probes for bioimaging. nih.gov When chalcones are incorporated into complex formulations like nanoemulsions, characterization extends to measuring particle size, polydispersity, and zeta potential to ensure stability and compatibility with biological systems. nih.gov

Interdisciplinary Convergence in Chemical Biology and Materials Engineering

The future of this compound research lies at the intersection of multiple scientific disciplines, primarily chemical biology and materials engineering. The unique properties conferred by its pentafluorinated ring make it a versatile platform for innovation in both fields.

In chemical biology , the high degree of fluorination in this compound can enhance lipophilicity and metabolic stability, making it and other fluorinated chalcones attractive candidates for therapeutic development. nih.gov Research is focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents. scienceandtechnology.com.vnnih.govnih.gov Furthermore, the intrinsic fluorescence of some chalcone derivatives allows for their use as probes in bioimaging to visualize cellular structures and processes. nih.gov

In materials engineering , the unique electronic properties and high thermal and chemical stability of this compound make it a candidate for creating advanced materials. smolecule.com It can serve as a key building block or precursor for synthesizing specialized fluorinated polymers with tailored properties. smolecule.com Additionally, chalcone libraries are being developed to synthesize novel functional dyes, such as Aza-Bodipy dyes, which have applications in materials chemistry due to their unique photophysical properties in the near-infrared region. murraystate.edu

Q & A

Basic: What are the common synthetic routes for 2,3,4,5,6-Pentafluorochalcone, and how do reaction conditions influence yield?

Methodological Answer:

Chalcone derivatives are typically synthesized via Claisen-Schmidt condensation between fluorinated acetophenones and benzaldehydes. For pentafluorinated analogs, regioselective fluorination is critical. Key steps include:

- Pre-fluorination: Use fluorinated precursors like 2,3,4,5,6-pentafluorophenylacetic acid (CAS 653-21-4) as intermediates .

- Catalysis: Base-catalyzed (e.g., NaOH/EtOH) or acid-catalyzed conditions, with yields optimized by controlling stoichiometry (1:1.2 ketone:aldehyde ratio) and temperature (60–80°C).

- Purification: Recrystallization from ethanol or chromatography for high-purity isolates.

Data Note: Fluorinated chalcones often exhibit lower yields (~50–70%) due to steric hindrance from fluorine substituents .

Advanced: How can researchers resolve contradictions in NMR data caused by fluorine spin coupling in this compound?

Methodological Answer:

Fluorine-19 (¹⁹F) nuclei (spin-½) induce complex splitting patterns in ¹H and ¹³C NMR, complicating signal assignment. Strategies include:

- Decoupling experiments: Use ¹⁹F-decoupled NMR to simplify spectra .

- DFT calculations: Predict coupling constants and compare with experimental data to assign peaks .

- High-field instruments: ≥500 MHz NMR reduces signal overlap.

Example: In 2,3,4,5,6-pentafluorobenzoic acid derivatives, ortho-fluorines cause ¹H shifts upfield by 0.5–1.0 ppm .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the chalcone backbone) .

- XRD: Resolve crystal packing effects; fluorinated chalcones often exhibit triclinic or monoclinic systems with π-π stacking .

Advanced: How does the pentafluorophenyl group influence electrochemical properties in material science applications?

Methodological Answer:

The electron-withdrawing fluorine substituents enhance:

- Electron mobility: Fluorine lowers LUMO levels, improving conductivity in polymers (e.g., sulfonated poly(pentafluorostyrene) ).

- Thermal stability: TGA data show decomposition temperatures >300°C due to strong C-F bonds .

- Solubility: Fluorophilicity enables use in fluorous-phase catalysis.

Experimental Design: Compare cyclic voltammetry (CV) of fluorinated vs. non-fluorinated analogs to quantify redox shifts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- PPE: Acid-resistant gloves and goggles; fluorine compounds can hydrolyze to HF .

- Waste disposal: Segregate fluorinated waste for specialized treatment to prevent environmental release .

Advanced: What computational methods are effective for predicting bioactivity of fluorinated chalcones?

Methodological Answer:

- Docking studies: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the hydrophobic pentafluorophenyl moiety .

- QSAR models: Correlate logP values (fluorine increases hydrophobicity) with cytotoxicity data .

- MD simulations: Assess stability of chalcone-protein complexes over 100-ns trajectories .

Basic: How to optimize solvent systems for recrystallizing fluorinated chalcones?

Methodological Answer:

- Solvent screening: Test binary mixtures (e.g., DCM/hexane, EtOAc/heptane) to balance solubility and polarity.

- Crystallization kinetics: Slow cooling (0.5°C/min) improves crystal quality .

Data: For 2,3,4,5,6-pentafluorophenylacetic acid, ethanol yields 85% purity .

Advanced: How can regioselective fluorination be achieved in chalcone synthesis?

Methodological Answer:

- Directed ortho-metalation: Use LiTMP to deprotonate specific positions before fluorination .

- Electrophilic fluorination: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane) targets electron-rich aromatic positions .

Challenge: Competing para-substitution requires steric blocking groups .

Tables

Table 1: Comparative Spectroscopic Data for Fluorinated Chalcones

| Property | This compound (Predicted) | Non-Fluorinated Chalcone |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.8–8.2 (aryl-H), 7.5–7.7 (α,β-unsaturated H) | 6.8–7.5 (aryl-H) |

| ¹⁹F NMR (δ, ppm) | -110 to -150 | N/A |

| Melting Point (°C) | 180–200 | 120–140 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.